![molecular formula C11H7NOS B2739397 Thieno[3,2-c]quinolin-4(5H)-one CAS No. 130747-13-6](/img/structure/B2739397.png)
Thieno[3,2-c]quinolin-4(5H)-one
Overview
Description
Thieno[3,2-c]quinolin-4(5H)-one is a chemical compound that has been the subject of various studies due to its potential biological activity . It is a type of quinoline, a class of compounds that are often used in medicinal chemistry due to their wide range of biological activities .
Synthesis Analysis
The synthesis of Thieno[3,2-c]quinolin-4(5H)-one and related compounds has been achieved through various methods. One approach involves the use of readily available 4-hydroxyquinolin-2(1H)-ones as the starting material. The key strategy relies on the construction of the pyrrole ring through the palladium-catalyzed sequential cross-coupling reaction and cyclization process .Molecular Structure Analysis
The molecular structure of Thieno[3,2-c]quinolin-4(5H)-one is complex and involves multiple rings. The compound is part of the larger family of quinolines, which are aromatic compounds with two fused rings .Chemical Reactions Analysis
Thieno[3,2-c]quinolin-4(5H)-one can undergo various chemical reactions. For instance, it can participate in palladium-catalyzed cross-coupling reactions, which are useful for constructing carbon-carbon bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of Thieno[3,2-c]quinolin-4(5H)-one can be influenced by various factors, such as the presence of different substituents on the molecule . More research is needed to fully understand these properties.Scientific Research Applications
Photoinduced Synthesis
Thieno[3,2-c]quinolin-4(5H)-one derivatives are used in photocatalytic synthesis. For instance, a study showcased a photocatalytic method to synthesize thieno[3,4-c]quinolin-4(5H)-ones using diphenyl disulfide or diphenyl diselenide as sulfur or selenium sources. This process constructs two C-S/Se bonds and one C-C bond simultaneously without requiring transition metals or other additives, highlighting an environmentally-friendly synthesis method (Tian et al., 2022).
Thieno[3,2-c]quinolin-4(5H)-one in Chemical Synthesis
Regioselective Synthesis and Rearrangement
Thieno[3,2-c]quinolin-4(5H)-one derivatives have been synthesized through regioselective methods, which involve intricate reactions and rearrangements. For example, thieno[2,3-b]quinolin-4(9H)-ones were synthesized from 4-(prop-2-ynyloxy)quinolin-2(1H)-thiones, showcasing the occurrence of thermal [1,3] sigmatropic rearrangement during the synthesis process (Majumdar et al., 2002).
Synthesis Involving DNA Intercalators for Anticancer Therapy
New substituted dihydro-thieno[2',3':4,5]thieno[2,3-c]quinolin-6-ones and tetrahydrodithieno[2,3-b: 2',3'-d]thieno[2'',3''-c:2'',3''-c’]diquinolin-6,14-dione were prepared through a combination of chemical and photochemical reactions. These compounds are of interest due to their potential as DNA intercalators in anticancer therapy (Šafarik et al., 2005).
Metal-Free Oxidative Heteroannulation
A metal-free oxidative [2+2+1] heteroannulation of 1,7-enynes with thiocyanates for producing thieno[3,4-c]quinolin-4(5H)-ones has been presented. This method employs benzoylperoxide (BPO) as the oxidant and sodium thiocyanate as the sulfur source, allowing the formation of three chemical bonds (two C-S bonds and one C-C bond) in a single reaction. This represents a new, practical access to S-heterocycles while avoiding the use of metal catalysts and excess bases (Yu et al., 2019).
Thieno[3,2-c]quinolin-4(5H)-one in Material Sciences
Semiconducting Polymer Donors
Thieno[3,2-c]quinolin-4(5H)-one has been used as an electron-accepting building block for donor–acceptor-type copolymers in the field of organic solar cells. This utilization aims to develop wide bandgap semiconducting polymer donors for enhancing the efficiency of solar cells. The polymers derived from thieno[3,2-c]quinolin-4(5H)-one show absorption regions covering 300–600 nm, indicating their potential in solar energy absorption and conversion (Ha et al., 2020).
Future Directions
properties
IUPAC Name |
5H-thieno[3,2-c]quinolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NOS/c13-11-8-5-6-14-10(8)7-3-1-2-4-9(7)12-11/h1-6H,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNJDLWXDIHPKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CS3)C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thieno[3,2-c]quinolin-4(5H)-one |
Synthesis routes and methods
Procedure details
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